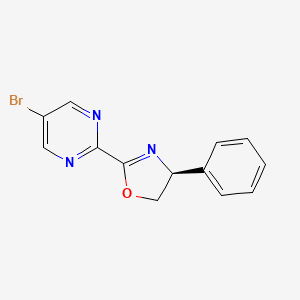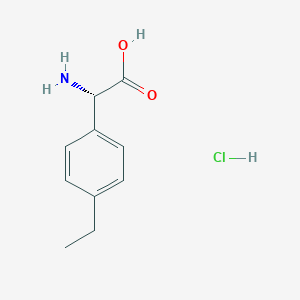
2-(7-(Ethoxycarbonyl)-6-methyl-2,3-dihydro-1H-pyrrolizin-5-yl)-2-oxoacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(7-(Ethoxycarbonyl)-6-methyl-2,3-dihydro-1H-pyrrolizin-5-yl)-2-oxoacetic acid is a complex organic compound with a unique structure that includes a pyrrolizine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-(Ethoxycarbonyl)-6-methyl-2,3-dihydro-1H-pyrrolizin-5-yl)-2-oxoacetic acid typically involves multi-step organic reactions. One common approach is the condensation of ethyl acetoacetate with an appropriate amine to form the pyrrolizine ring, followed by further functionalization to introduce the ethoxycarbonyl and oxoacetic acid groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This might include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(7-(Ethoxycarbonyl)-6-methyl-2,3-dihydro-1H-pyrrolizin-5-yl)-2-oxoacetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different pharmacological properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, pH levels, and solvents to ensure optimal reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines
Aplicaciones Científicas De Investigación
2-(7-(Ethoxycarbonyl)-6-methyl-2,3-dihydro-1H-pyrrolizin-5-yl)-2-oxoacetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include anti-inflammatory, analgesic, and anticancer properties.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2-(7-(Ethoxycarbonyl)-6-methyl-2,3-dihydro-1H-pyrrolizin-5-yl)-2-oxoacetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the functional groups present in the molecule.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrrolizine derivatives and compounds with similar functional groups, such as:
- 2-(7-(Methoxycarbonyl)-6-methyl-2,3-dihydro-1H-pyrrolizin-5-yl)-2-oxoacetic acid
- 2-(7-(Ethoxycarbonyl)-6-ethyl-2,3-dihydro-1H-pyrrolizin-5-yl)-2-oxoacetic acid
Uniqueness
What sets 2-(7-(Ethoxycarbonyl)-6-methyl-2,3-dihydro-1H-pyrrolizin-5-yl)-2-oxoacetic acid apart is its specific combination of functional groups and the resulting properties
Propiedades
Fórmula molecular |
C13H15NO5 |
|---|---|
Peso molecular |
265.26 g/mol |
Nombre IUPAC |
2-(1-ethoxycarbonyl-2-methyl-6,7-dihydro-5H-pyrrolizin-3-yl)-2-oxoacetic acid |
InChI |
InChI=1S/C13H15NO5/c1-3-19-13(18)9-7(2)10(11(15)12(16)17)14-6-4-5-8(9)14/h3-6H2,1-2H3,(H,16,17) |
Clave InChI |
VNYKDEXSEBJOQM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C2CCCN2C(=C1C)C(=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Ethoxy-4-(5-trifluoromethyl-thieno[2,3-d]pyrimidin-4-ylamino)-benzamide](/img/structure/B12948359.png)




![6-Bromoimidazo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B12948392.png)







